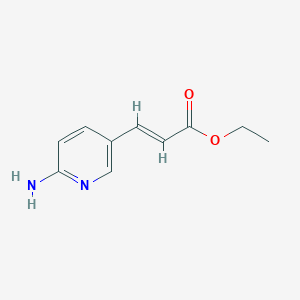

3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester

Overview

Description

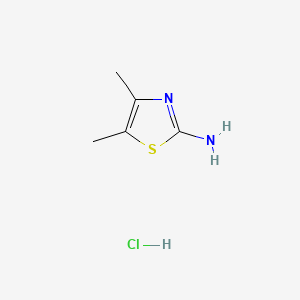

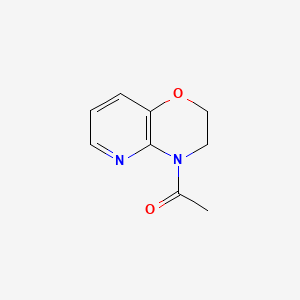

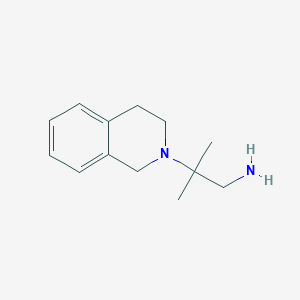

The compound 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester is a derivative of acrylic acid, where the acrylic acid moiety is modified by the introduction of a 6-amino-pyridin-3-yl group. This modification potentially imparts unique chemical and physical properties to the molecule, making it of interest for various applications, including the development of responsive materials and novel pharmaceutical compounds.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, ethyl α-(aminomethyl)acrylate, a β-amino acid ester, was radically polymerized to produce a polymer with pH/temperature responsiveness in aqueous media . This process involved an ester–amide exchange reaction, which could be relevant to the synthesis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester by potentially providing a method for introducing amide functionalities. Additionally, the synthesis of 2-Cyano-3-[(6-Chloro)-3-Pyridylmethyl]-3-Aliphatic Amine Ethyl Acrylate involved the reaction of aminomethyl pyridine with an acrylate, followed by the addition of simple fatty amines . This method could be adapted for synthesizing the compound of interest by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester is likely to exhibit conjugation between the pyridine ring and the acrylic acid moiety, which could affect its electronic properties and reactivity. The presence of the amino group on the pyridine ring could also influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which would be important in the context of its physical properties and potential applications.

Chemical Reactions Analysis

While the specific chemical reactions of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester are not detailed in the provided papers, related compounds have shown interesting reactivity. For example, a cascade reaction sequence involving α-bromo ketones and 6-amino-2-methylpyrimidin-4(3H)-one led to the formation of pyrrolo[1,2-a]pyrimidine derivatives and their corresponding acrylic acid derivatives . This suggests that the compound of interest might also undergo similar cascade reactions or be used as a building block for more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester can be inferred from related compounds. The polymer derived from ethyl α-(aminomethyl)acrylate demonstrated pH/temperature responsiveness , suggesting that the compound of interest might also exhibit such responsive behavior under certain conditions. The presence of the ethyl ester group could contribute to its solubility in organic solvents, while the amino group could enhance solubility in aqueous environments.

Scientific Research Applications

Biotechnological Routes and Green Chemistry

Lactic acid production from biomass highlights the importance of utilizing renewable resources for synthesizing valuable chemicals, where derivatives of lactic acid, potentially including compounds structurally similar to the target chemical, can serve as feedstocks for green chemistry applications. This approach emphasizes the synthesis of environmentally friendly polymers and chemicals from bio-based sources (Gao, Ma, & Xu, 2011).

Polymer Science and Material Engineering

Research in polymer science often investigates the properties and applications of various acrylic and methacrylic esters. For instance, the development of zwitterionic polymers, which exhibit non-fouling properties and are based on ester or amide (meth)acrylic acids, has been significant for biomedical applications. These materials offer a promising avenue for enhancing biocompatibility and degradability in medical devices and implants (Zheng et al., 2017).

Biomedical Applications

The exploration of acrylic acid derivatives for biomedical use, such as in the formation of biocompatible coatings and the synthesis of polymers for drug delivery systems, represents a critical area of application. Studies on plasma polymerization of acrylic acid for creating carboxylic acid group-rich surfaces demonstrate the versatility of acrylic esters in modifying biomaterial surfaces to improve cell adhesion and proliferation (Bitar, Cools, De Geyter, & Morent, 2018).

Environmental and Analytical Chemistry

The analysis and removal of phthalic acid esters from the environment highlight the significance of understanding the behavior and impact of similar ester compounds. Research on the analytical methods for detecting and quantifying these compounds in various matrices underscores the broader environmental considerations related to the use and disposal of ester-containing chemicals (Friedman & Levin, 2008).

Mechanism of Action

Mode of Action

The mode of action of this compound involves a process known as trans/cis photoisomerization . This process is dependent on the association with substituted urea derivatives . The substituent in ureas influences the trans/cis isomerization kinetics and position of the photostationary state .

Biochemical Pathways

The compound’s ability to undergo photoisomerization suggests it may interact with light-sensitive biochemical pathways .

Result of Action

Its ability to undergo photoisomerization suggests it may have light-dependent effects .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as light exposure due to its ability to undergo photoisomerization . Other environmental factors that could potentially influence its action include temperature, pH, and the presence of other chemical substances .

properties

IUPAC Name |

ethyl (E)-3-(6-aminopyridin-3-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3,(H2,11,12)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLHWGSBMOMMOD-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590312 | |

| Record name | Ethyl (2E)-3-(6-aminopyridin-3-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

227963-57-7 | |

| Record name | Ethyl (2E)-3-(6-aminopyridin-3-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1285504.png)